molecular formula C20H26N4OS B2840008 5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-98-8

5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2840008
CAS RN: 851809-98-8
M. Wt: 370.52
InChI Key: WXHCAFHOXWTNAC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and a piperidine ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the thiazole and triazole rings might participate in reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperidine ring might confer basicity, while the presence of the thiazole and triazole rings might confer aromaticity .

Scientific Research Applications

Antimicrobial Activity

Research into 1,2,4-triazole derivatives, including those structurally similar to 5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, has demonstrated their potential in antimicrobial applications. Novel compounds synthesized from various ester ethoxycarbonylhydrazones with primary amines have shown good to moderate activities against test microorganisms, suggesting their utility in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Another study synthesized a series of compounds with a thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine backbone, revealing significant antibacterial and antifungal activity, indicating the potential for developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Pharmacological Evaluation

The structural features inherent to triazole derivatives, including thiazolo[3,2-b][1,2,4]triazol compounds, have been explored for their pharmacological properties. Studies into related compounds have demonstrated their potential as analgesics, with specific attention to their structural characterization for medicinal chemistry applications. The analysis of analogs with isothiazolopyridine and piperazine or piperidine derivatives underscores the importance of these structural motifs in enhancing biological activity (Karczmarzyk & Malinka, 2008).

Anticancer Activity

The unique chemical scaffolds of triazolo and thiazolo derivatives have been investigated for their anticancer properties. The synthesis of triazolopyrimidines and their evaluation as anticancer agents reflect ongoing research efforts to develop novel therapeutic options. These compounds have been shown to inhibit tubulin binding in a manner distinct from existing drugs, offering new avenues for cancer treatment (Zhang, Ayral-Kaloustian, Nguyen, Afragola, Hernandez, Lucas, Gibbons, & Beyer, 2007).

Anti-diabetic Potential

The exploration of triazolo-pyridazine-6-yl-substituted piperazines highlights the therapeutic potential of structurally related compounds in managing diabetes. These molecules have been studied for their ability to inhibit Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, suggesting a promising role in the development of new anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promising activity as a pharmaceutical, further studies could be conducted to optimize its properties and evaluate its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-methyl-5-[piperidin-1-yl-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-13(2)15-7-9-16(10-8-15)17(23-11-5-4-6-12-23)18-19(25)24-20(26-18)21-14(3)22-24/h7-10,13,17,25H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHCAFHOXWTNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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